![molecular formula C30H29FN4O2 B2633755 N-(4-isopropoxybenzyl)-4-(3-piperidin-1-ylpyrazin-2-yl)benzamide CAS No. 1189864-19-4](/img/structure/B2633755.png)
N-(4-isopropoxybenzyl)-4-(3-piperidin-1-ylpyrazin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropoxybenzyl)-4-(3-piperidin-1-ylpyrazin-2-yl)benzamide, also known as compound X, is a novel small molecule that has shown potential in various scientific research applications.
Applications De Recherche Scientifique
Synthesis and Characterization
- Research has been conducted on the synthesis and characterization of derivatives related to N-(4-isopropoxybenzyl)-4-(3-piperidin-1-ylpyrazin-2-yl)benzamide, exploring their structural features and chemical properties. These studies involve the preparation of novel non-peptide CCR5 antagonists through various chemical reactions, including elimination, reduction, and bromination, with their structures confirmed via NMR, MS, and other analytical techniques (Cheng De-ju, 2014) (H. Bi, 2014).
Bioactivity Studies
Benzamide derivatives have been studied for their antibacterial activities, with certain compounds showing promising results against strains such as Escherichia coli and Staphylococcus aureus. Metal complexes of these derivatives have also been synthesized, offering insights into their potential as antimicrobial agents (E. Khatiwora et al., 2013).
Another focus has been on the synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. These studies explore their effects on gastrointestinal motility, indicating potential applications in treating gastrointestinal disorders (S. Sonda et al., 2004).
Antimicrobial resistance studies involving substituted 2-aminobenzothiazoles derivatives have been conducted, highlighting their docking properties and antimicrobial activity. This research suggests a pathway towards designing more potent derivatives for antimicrobial use (D. G. Anuse et al., 2019).
Pharmacokinetic and Pharmacodynamic Analysis
- Investigations into the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors reveal the impact of hydrolysis-mediated clearance on their efficacy. Such studies are crucial for understanding the metabolic stability and potential therapeutic applications of these compounds (Y. Teffera et al., 2013).
In Vitro Activity Studies
- The in vitro tocolytic activity of specific benzamides has been evaluated, indicating their potential in inhibiting uterine contractions and suggesting a research direction for new therapeutic agents in obstetrics (Okunrobo O. Lucky et al., 2009).
Propriétés
IUPAC Name |
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29FN4O2/c1-20-8-13-26(21(2)16-20)32-28(36)19-35-29(23-9-11-24(31)12-10-23)33-27-18-34(15-14-25(27)30(35)37)17-22-6-4-3-5-7-22/h3-13,16H,14-15,17-19H2,1-2H3,(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPDBFRSFLNYFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,4-dimethylphenyl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.